4-fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate
Overview
Description
4-Fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate is an organic compound with the molecular formula C22H13FN2O3. It is characterized by the presence of fluorobenzyl and dicyanophenoxy groups attached to a benzoate moiety . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate typically involves the reaction of 4-fluorobenzyl alcohol with 4-(3,4-dicyanophenoxy)benzoic acid. The reaction is carried out under esterification conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar esterification protocols, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other reduced forms.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine and nitrile groups may enhance binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl 3-(2,3-dicyanophenoxy)benzoate: Similar structure but with different positioning of the nitrile groups.
4-Fluorobenzyl benzoate: Lacks the dicyanophenoxy group, resulting in different chemical properties.
4-(3,4-Dicyanophenoxy)benzoic acid: Precursor in the synthesis of the target compound.
Uniqueness
4-Fluorobenzyl 4-(3,4-dicyanophenoxy)benzoate is unique due to the combination of fluorobenzyl and dicyanophenoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-fluorophenyl)methyl 4-(3,4-dicyanophenoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2O3/c23-19-6-1-15(2-7-19)14-27-22(26)16-3-8-20(9-4-16)28-21-10-5-17(12-24)18(11-21)13-25/h1-11H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHOUIIUQLDFHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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